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Compound of Interest

Compound Name: Acrisorcin

Cat. No.: B1664352 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure of

Acrisorcin, a topical antifungal agent. Given the limited availability of detailed structural data

for the Acrisorcin complex itself, this guide focuses on the well-characterized structures of its

constituent active ingredients: 9-aminoacridine and 4-hexylresorcinol. This document is

intended for researchers, scientists, and professionals in drug development seeking a detailed

understanding of the chemical properties of this compound.

Introduction
Acrisorcin is a topical anti-infective agent, primarily used as a fungicide for the treatment of

tinea versicolor.[1][2] It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine

and 4-hexylresorcinol.[1][3] The antifungal properties of Acrisorcin are attributed to the

combined effects of its components. 9-aminoacridine is a fluorescent dye with antiseptic and

mutagenic properties that intercalates with DNA, while 4-hexylresorcinol is an antiseptic and

local anesthetic.[4][5][6]

Chemical and Physical Properties
Acrisorcin is described as a yellow crystalline solid.[7] The following tables summarize the key

chemical and physical properties of Acrisorcin and its individual components.
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Table 1: Chemical Properties of Acrisorcin

Property Value

CAS Number 7527-91-5

Molecular Formula C₂₅H₂₈N₂O₂

Molecular Weight 388.51 g/mol [3]

IUPAC Name 4-hexylbenzene-1,3-diol;acridin-9-amine

Synonyms Akrinol, Acrisorcina[3]

Table 2: Physicochemical Properties of Acrisorcin and its Components

Property Acrisorcin 9-Aminoacridine 4-Hexylresorcinol

Appearance Yellow crystals[7] Yellow needles[8]

Pale-yellow viscous

liquid or peach-

colored powder[9]

Melting Point (°C) 189-190[10] 238-240 65-67

Boiling Point (°C) Not available 320.68 (estimate)[11] 333-335

Solubility Not available
Freely soluble in

alcohol[8]

Freely soluble in

alcohol, very slightly

soluble in cold water

Structural Elucidation: Experimental Protocols
While specific experimental protocols for the structural elucidation of the Acrisorcin complex

are not readily available in the published literature, the following sections describe the standard

methodologies that would be employed for a small molecule of this nature.

X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic

arrangement of a crystalline solid.
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General Protocol:

Crystallization: A supersaturated solution of Acrisorcin would be prepared in a suitable

solvent or mixture of solvents. Crystals would be grown through slow evaporation, vapor

diffusion, or cooling techniques to obtain single crystals of sufficient size and quality.

Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of X-

rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms,

producing a diffraction pattern of spots of varying intensities. These intensities are recorded

by a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phases of the diffracted X-rays are then determined,

often using computational direct methods, to generate an initial electron density map. An

atomic model is built into this map and refined against the experimental data to yield the

final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms

within a molecule.

General Protocol for ¹H and ¹³C NMR:

Sample Preparation: A small amount of Acrisorcin is dissolved in a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) and placed in an NMR tube.

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with

radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and

recorded as a free induction decay (FID).

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

resulting spectrum shows peaks whose chemical shifts, multiplicities, and integration values

provide information about the structure of the molecule.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule.

General Protocol:

Ionization: The Acrisorcin sample is introduced into the mass spectrometer and ionized

using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates

them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z. The molecular ion peak provides the molecular weight of the

compound.

Quantitative Structural Data of Components
As the crystal structure of the Acrisorcin complex has not been reported, this section provides

the available crystallographic and spectroscopic data for its individual components.

Table 3: Crystallographic Data for 9-Aminoacridine
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Parameter

9-Aminoacridinium
Chloride N,N-
dimethylformamide
monosolvate[3]

9-Aminoacridine
Hemihydrate[12]

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Fddd

a (Å) 10.133(2) 34.52

b (Å) 16.903(3) 34.56

c (Å) 22.049(4) 14.17

α (°) 90 90

β (°) 98.41(3) 90

γ (°) 90 90

V (Å³) 3734.1(12) 16996

Z 8 64

Table 4: Key Spectroscopic Data for 9-Aminoacridine and 4-Hexylresorcinol

Spectrum Type 9-Aminoacridine Data 4-Hexylresorcinol Data

¹H NMR (DMSO-d₆)
δ 8.2-7.4 (m, 8H, Ar-H), δ 6.5

(s, 2H, -NH₂)

δ 9.1 (s, 2H, -OH), δ 6.2-6.0

(m, 3H, Ar-H), δ 2.4 (t, 2H, -

CH₂-Ar), δ 1.5-1.2 (m, 8H, -

(CH₂)₄-), δ 0.8 (t, 3H, -CH₃)

Mass Spectrum (EI) m/z 194 (M⁺), 167, 139 m/z 194 (M⁺), 137, 124, 123

IR (KBr, cm⁻¹) 3450, 3300, 1650, 1590, 1560 3400, 2920, 1610, 1510, 1460

Signaling Pathways and Mechanism of Action
The antifungal activity of Acrisorcin is a result of the combined actions of its two components.

While a specific signaling pathway for the complex has not been elucidated, the known
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mechanisms of 9-aminoacridine and 4-hexylresorcinol provide insight into its potential

biological effects.

9-Aminoacridine
9-aminoacridine is known to exert its biological effects through multiple mechanisms, including

DNA intercalation and inhibition of key signaling pathways. In the context of its use in other

therapeutic areas, it has been shown to impact the PI3K/AKT/mTOR, NF-κB, and p53 signaling

pathways.[13][14] Its antifungal activity is thought to stem from its ability to interfere with fungal

DNA replication and transcription.[15]
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Figure 1. Postulated signaling pathways affected by 9-aminoacridine.

4-Hexylresorcinol
4-Hexylresorcinol is a phenolic compound with antiseptic properties. Its mechanism of action is

believed to involve the disruption of microbial cell membranes and the inhibition of cellular

enzymes.[6] It has also been shown to inhibit the NF-κB signaling pathway, which is involved in

inflammatory responses, and to induce endoplasmic reticulum (ER) stress.[16] In fungi, it may

act by inhibiting enzymes essential for cell wall integrity and metabolism.
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Figure 2. Proposed mechanisms of action for 4-hexylresorcinol.

3D Conformation
A definitive 3D structure of the Acrisorcin complex from experimental data is not available in

public databases such as the Protein Data Bank (PDB). However, the 3D structures of the

individual components can be visualized based on their known chemical structures. These

models are useful for understanding the spatial arrangement of atoms and potential

intermolecular interactions.
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Conclusion
Acrisorcin is a combination antifungal agent whose activity is derived from its two

components, 9-aminoacridine and 4-hexylresorcinol. While a detailed structural analysis of the

1:1 complex is not currently available in the literature, a thorough understanding of the

individual components provides a strong foundation for its rational use and for future research.

This guide has summarized the available chemical, physical, and structural data for 9-

aminoacridine and 4-hexylresorcinol, outlined the standard experimental protocols for their

characterization, and presented their known signaling pathways and mechanisms of action.

Further research, particularly the determination of the crystal structure of the Acrisorcin
complex, would be invaluable for a more complete understanding of its structure-activity

relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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